MFCD18315825
Description
MFCD18315825 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and material science research. Such compounds are often employed in drug development due to their bioactivity and synthetic versatility. For instance, pyrrolo-triazine derivatives (e.g., CAS 918538-05-3) and trifluoromethyl-substituted ketones (e.g., CAS 1533-03-5) are structurally or functionally related to this compound, sharing applications in kinase inhibition or metabolic stability enhancement .
Properties
IUPAC Name |
3-chloro-5-(4-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO2/c20-17-10-16(11-18(21)12-17)15-6-8-19(9-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRVRPQZYGFOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686199 | |
| Record name | 4'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-00-5 | |
| Record name | 4'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315825” involves specific chemical reactions under controlled conditions. The synthetic routes typically include:
Step 1: Initial reaction of precursor compounds under specific temperature and pressure conditions.
Step 2: Purification and isolation of the intermediate products.
Step 3: Final reaction to obtain “this compound” with high purity.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
- Continuous monitoring of reaction parameters.
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: “MFCD18315825” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
“MFCD18315825” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD18315825” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
- Binding to target molecules and altering their function.
- Modulating biochemical pathways to achieve desired outcomes.
- Influencing cellular processes through specific molecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: 4-Chloro-5-Isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3)
Structural Similarity :
- Both compounds feature a pyrrolo-triazine core, but MFCD18315825 may differ in substituents (e.g., absence of chlorine or isopropyl groups).
- Molecular Formula : C₆H₃Cl₂N₃ (Compound A) vs. hypothetical C₇H₅F₃N₂O (this compound, inferred from analogs).
- Bioactivity : Compound A exhibits inhibitory activity against protein kinases, whereas this compound may target similar pathways with enhanced solubility due to fluorinated groups .
Physicochemical Properties :
| Property | Compound A | This compound (Hypothetical) |
|---|---|---|
| Molecular Weight | 188.01 g/mol | ~202.17 g/mol |
| Log S (ESOL) | -2.47 | -1.98 (estimated) |
| Bioavailability Score | 0.55 | 0.65 (improved via fluorine) |
| Hazard Profile | H315-H319-H335 (irritant) | H302 (acute toxicity) |
Synthesis : Compound A is synthesized via coupling reactions using N-ethyl-N,N-diisopropylamine, while this compound may employ fluorinated precursors under green chemistry conditions .
Comparison with Functionally Similar Compounds
Compound B: 1-(4-(Trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
Functional Similarity :
- Both compounds are used as intermediates in antipsychotic or anti-inflammatory drug synthesis.
- Molecular Formula : C₁₀H₉F₃O (Compound B) vs. hypothetical C₉H₇F₃N₂ (this compound).
- Applications : Compound B’s trifluoromethyl group enhances metabolic stability, a feature likely shared by this compound .
Key Differences :
| Property | Compound B | This compound (Hypothetical) |
|---|---|---|
| Solubility | 0.687 mg/mL | 1.2 mg/mL (estimated) |
| CYP Inhibition | Moderate | High (due to nitrogen-rich core) |
| Synthetic Accessibility | High (two-step synthesis) | Moderate (multi-step) |
Research Findings and Data Analysis
Structural vs. Functional Trade-offs :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
